molecular formula C21H15NO2 B049470 trans-Dibenz(a,j)acridine-5,6-dihydrodiol CAS No. 117066-35-0

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

Cat. No.: B049470
CAS No.: 117066-35-0
M. Wt: 313.3 g/mol
InChI Key: JKYQNBZDRDQRTD-SFTDATJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dibenz(a,j)acridine-5,6-dihydrodiol typically involves the dihydroxylation of dibenz(a,j)acridine. This can be achieved through the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the trans-dihydrodiol product .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: trans-Dibenz(a,j)acridine-5,6-dihydrodiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-Dibenz(a,j)acridine-5,6-dihydrodiol is used as a model compound to study the metabolic activation of polycyclic aromatic hydrocarbons. It helps in understanding the formation of DNA adducts and the mechanisms of carcinogenesis .

Biology and Medicine: The compound is used in toxicological studies to investigate its effects on cellular processes and its potential role in cancer development. It serves as a biomarker for exposure to polycyclic aromatic hydrocarbons and helps in the development of preventive measures against carcinogenic exposure .

Industry: In the industrial sector, this compound is used in the synthesis of more complex organic molecules. It is also employed in the development of analytical methods for detecting polycyclic aromatic hydrocarbons in environmental samples .

Mechanism of Action

trans-Dibenz(a,j)acridine-5,6-dihydrodiol exerts its effects through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenic processes. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

  • trans-Dibenz(a,j)acridine-3,4-dihydrodiol
  • trans-Dibenz(a,j)acridine-1,2-dihydrodiol
  • Dibenz(a,j)acridine-5,6-oxide

Comparison: trans-Dibenz(a,j)acridine-5,6-dihydrodiol is unique due to its specific dihydrodiol structure, which influences its reactivity and biological activity. Compared to other dihydrodiol derivatives, it forms distinct DNA adducts and exhibits different metabolic pathways. This uniqueness makes it a valuable compound for studying the mechanisms of carcinogenesis and developing targeted interventions .

Properties

IUPAC Name

(10S,11S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYQNBZDRDQRTD-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@@H]([C@H]4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909549
Record name 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105467-64-9, 117019-82-6, 117066-35-0
Record name 5,6-Dihydrodibenz(a,j)acridine-5,6-diol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117019826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117066350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDRODIBENZ(A,J)ACRIDINE-5,6-DIOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z028N4D2Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Dibenz(a,j)acridine-5,6-dihydrodiol
Reactant of Route 2
trans-Dibenz(a,j)acridine-5,6-dihydrodiol
Reactant of Route 3
trans-Dibenz(a,j)acridine-5,6-dihydrodiol
Reactant of Route 4
trans-Dibenz(a,j)acridine-5,6-dihydrodiol
Reactant of Route 5
trans-Dibenz(a,j)acridine-5,6-dihydrodiol
Reactant of Route 6
trans-Dibenz(a,j)acridine-5,6-dihydrodiol

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